2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride
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Overview
Description
2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, an acetamide group, and a methylamino substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride typically involves the reaction of pyridine-4-carboxylic acid with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)-N-(pyridin-3-yl)acetamide dihydrochloride
- 2-(ethylamino)-N-(pyridin-4-yl)acetamide dihydrochloride
- 2-(methylamino)-N-(pyridin-4-yl)propionamide dihydrochloride
Uniqueness
2-(methylamino)-N-(pyridin-4-yl)acetamide dihydrochloride stands out due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
109707-42-8 |
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Molecular Formula |
C8H13Cl2N3O |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2-(methylamino)-N-pyridin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C8H11N3O.2ClH/c1-9-6-8(12)11-7-2-4-10-5-3-7;;/h2-5,9H,6H2,1H3,(H,10,11,12);2*1H |
InChI Key |
CBSBPALEAJTYEM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=NC=C1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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